12-OAHSA-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-OAHSA-d17, also known as 9Z-octadecenoic-11,11’,12,12’,13,13’,14,14’,15,15’,16,16’,17,17’,18,18,18-d17 acid, 11-carboxy-1-hexylundecyl ester, is a deuterium-labeled version of 12-OAHSA. This compound is a branched fatty acid ester of hydroxy fatty acids (FAHFAs), which are newly identified endogenous lipids. These lipids are regulated by fasting and high-fat feeding and are associated with insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-OAHSA-d17 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 12-OAHSA molecule. The process typically involves the esterification of oleic acid at the 12th carbon of hydroxy stearic acid. The reaction conditions include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain high purity and consistency. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve a purity of ≥99% deuterated forms .
Chemical Reactions Analysis
Types of Reactions
12-OAHSA-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and other derivatives.
Scientific Research Applications
12-OAHSA-d17 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 12-OAHSA-d17 involves its role as a lipid mediator. It is believed to interact with specific molecular targets and pathways involved in lipid metabolism and insulin sensitivity. The compound is associated with the regulation of glucose transporters and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
12-OAHSA: The non-deuterated version of 12-OAHSA-d17.
Palmitoleic Acid Esters: Similar FAHFAs with different fatty acid components.
Stearic Acid Esters: Another class of FAHFAs with stearic acid as the fatty acid component.
Uniqueness
12-OAHSA-d17 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it a valuable tool in lipid research and metabolic studies .
Properties
Molecular Formula |
C36H68O4 |
---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
12-[(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2 |
InChI Key |
OCHJVQODRYVDAA-QVXTUTMISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.